An In-depth Technical Guide to Bis(trimethoxysilylpropyl)amine (CAS 82985-35-1)
An In-depth Technical Guide to Bis(trimethoxysilylpropyl)amine (CAS 82985-35-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethoxysilylpropyl)amine, with CAS number 82985-35-1, is a bifunctional organosilane that serves as a vital molecular bridge between organic and inorganic materials.[1] Its unique structure, featuring a central secondary amine flanked by two trimethoxysilylpropyl groups, allows it to form durable covalent bonds with a wide array of substrates.[2][3] This dual reactivity makes it an exceptional coupling agent, adhesion promoter, and surface modifier, indispensable in the development of high-performance composites, coatings, adhesives, and advanced materials for various industries, including automotive, aerospace, electronics, and medicine.[1][2] This guide provides a comprehensive overview of its chemical properties, mechanism of action, applications, and representative experimental protocols.
Chemical & Physical Properties
Bis(trimethoxysilylpropyl)amine is a colorless to slightly yellowish liquid with a characteristic amine-like odor.[4][5] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 82985-35-1 | [2] |
| Molecular Formula | C₁₂H₃₁NO₆Si₂ | [2] |
| Molecular Weight | 341.55 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Density | 1.04 g/mL at 25 °C | [2] |
| Boiling Point | 152 °C at 4 mmHg | [2] |
| Refractive Index | n20/D 1.432 | [2] |
| EINECS Number | 280-084-5 | [7] |
| Synonyms | A-1170, Dynasylan 1124, Silquest A-1170 | [6][7][8] |
Mechanism of Action: A Molecular Bridge
The efficacy of Bis(trimethoxysilylpropyl)amine lies in its bifunctional nature, enabling it to chemically link dissimilar materials.[8] This mechanism involves a two-step process: hydrolysis and condensation, followed by interaction with an organic matrix.
Hydrolysis and Condensation
In the presence of water or atmospheric moisture, the trimethoxysilyl groups undergo hydrolysis to form reactive silanol (B1196071) (Si-OH) groups.[2][9] These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, metals (aluminum, steel), and minerals (silica, alumina), forming stable, covalent siloxane (Si-O-Substrate) bonds.[3][9][10] The silanols can also self-condense to form a cross-linked siloxane network on the surface.[6][10]
Caption: Hydrolysis and condensation mechanism of the silane (B1218182). (Within 100 characters)
Organic Interfacial Reaction
Simultaneously, the secondary amine group at the core of the molecule is available to react or interact with the organic polymer matrix.[1][9] This can occur through covalent bond formation with functional groups in resins like epoxies and polyurethanes, or through physical interactions such as hydrogen bonding.[3][4] This dual action creates a robust molecular bridge, significantly enhancing interfacial adhesion.[2]
Caption: Role as a molecular bridge between materials. (Within 100 characters)
Key Applications & Performance Data
The unique properties of Bis(trimethoxysilylpropyl)amine lead to its use in a multitude of applications.
| Application Area | Function & Benefits | Compatible Polymers |
| Composites | Coupling Agent: Enhances the bond between inorganic fillers (e.g., glass fibers) and the polymer matrix. Improves mechanical strength, heat, and moisture resistance.[2] | Epoxies, Phenolics, Polyamides, Polyesters, Polyurethanes[4][8] |
| Adhesives & Sealants | Adhesion Promoter: Acts as an additive or primer to create durable, water-resistant bonds on difficult substrates like glass and metal.[2][11] | Polyurethanes, RTV Silicones, Epoxies, Phenolics[12] |
| Coatings & Paints | Adhesion Promoter & Surface Modifier: Improves adhesion of coatings to metal and mineral substrates.[5] Enhances corrosion resistance by creating a barrier layer.[10] | Epoxy, Urethane, Melamine, Phenolic, Furan resins[4] |
| Surface Modification | Functionalization: Modifies surfaces to alter wettability or to provide reactive amine sites for further chemical immobilization (e.g., biomolecules).[9][13] | N/A (Substrates: Glass, Silica (B1680970), Metal Oxides) |
| Drug Development | Nanoparticle Functionalization: Used to modify silica nanoparticles, where the amine group serves as an attachment point for drugs or targeting ligands.[13] | N/A (Carrier: Silica) |
Experimental Protocols
While specific protocols are application-dependent, the following provides a generalized methodology for surface treatment and use as an additive.
Protocol: Surface Treatment of Inorganic Substrates
This protocol describes a typical procedure for priming a substrate (e.g., glass or metal) to promote adhesion.
-
Substrate Cleaning: Thoroughly clean the substrate surface with a solvent like acetone (B3395972) or isopropanol (B130326) to remove organic contaminants. For robust cleaning, an oxygen plasma treatment can be employed.[14]
-
Silane Solution Preparation: Prepare a dilute solution (e.g., 2% by volume) of Bis(trimethoxysilylpropyl)amine in a solvent mixture, typically an alcohol/water blend like 95:5 ethanol:water. The water is necessary to initiate hydrolysis.
-
Application: Submerge the cleaned substrate in the silane solution or apply the solution uniformly via wiping, dipping, or spraying. An incubation time of 2-20 minutes at room or elevated temperature (e.g., 80°C) is common.[14]
-
Rinsing: After treatment, rinse the substrate with the pure solvent (e.g., ethanol) to remove any excess, unbound silane.[14]
-
Curing: Cure the treated substrate to complete the condensation and cross-linking of the silane layer. Curing is typically performed in an oven at temperatures ranging from 70°C to 110°C for 15-30 minutes.[14] The substrate is now ready for application of the adhesive or coating.
Caption: General workflow for substrate surface treatment. (Within 100 characters)
Protocol: Use as an Additive in a Polymer Formulation
-
Formulation: During the formulation of the adhesive, sealant, or coating, add Bis(trimethoxysilylpropyl)amine directly to the resin system.
-
Concentration: The typical loading level is between 0.5% and 2.0% by weight of the total formulation. The optimal concentration should be determined empirically for each specific system.
-
Mixing: Ensure thorough and uniform mixing to disperse the silane throughout the polymer matrix.
-
Application & Curing: Apply the final formulation as intended and follow the standard curing procedure for the resin system. The silane will co-react and bond to the filler/substrate interfaces during the cure cycle.
Synthesis Overview
The industrial synthesis of Bis(trimethoxysilylpropyl)amine typically involves the reaction of aminopropyltrimethoxysilane with chloropropyltrimethoxysilane.[1][15] The process is a nucleophilic substitution where the amine group of one molecule displaces the chlorine atom of the other.
-
Reaction: Aminopropyltrimethoxysilane and chloropropyltrimethoxysilane are reacted under an inert atmosphere at an elevated temperature (e.g., 60°C).[15]
-
Byproduct Removal: The reaction produces a hydrochloride salt as a byproduct, which is subsequently removed.[15]
-
Purification: The final product is purified by vacuum distillation to achieve high purity (e.g., >98%).[15][16]
Recent developments focus on greener synthesis routes, such as solvent-free and microwave-assisted methods, to reduce environmental impact.[1][17]
Safety and Handling
Bis(trimethoxysilylpropyl)amine is classified as causing serious eye damage and may cause skin irritation.[16][18] It is combustible and reacts slowly with moisture.[19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from moisture.[18]
-
Storage: Store in a cool, dark, and dry place under an inert atmosphere.[16]
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[18]
References
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- 6. CAS 82985-35-1: Bis(trimethoxysilylpropyl)amine [cymitquimica.com]
- 7. Page loading... [guidechem.com]
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